1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide
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Overview
Description
1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide is a chemical compound with a complex structure that includes a triazine ring, a benzyl group, and a methylthio substituent
Scientific Research Applications
1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide typically involves the reaction of benzylamine with a triazine derivative under specific conditions. The reaction is often carried out in the presence of a methylthio group donor, such as methylthiol, and an iodide source to form the hydroiodide salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and scalable, with careful control of reaction parameters to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted benzyl or triazine compounds .
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl-1,3-dihydro-2H-benzimidazol-2-one
- 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile
- 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Uniqueness
1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide is unique due to its triazine ring structure combined with a methylthio group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-benzyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.HI/c1-15-11-12-8-14(9-13-11)7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIHGJMBPQDZCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCN(CN1)CC2=CC=CC=C2.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384524 |
Source
|
Record name | AC1MD7DR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174907-03-9 |
Source
|
Record name | AC1MD7DR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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